

An In-Depth Technical Guide to the Synthesis and Discovery of Dimethylmalononitrile

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Compound of Interest

Compound Name: *Dimethylmalononitrile*

Cat. No.: *B1205571*

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Abstract

Dimethylmalononitrile, a valuable reagent in modern organic synthesis, has garnered significant attention for its role as a non-toxic and efficient cyanating agent. This technical guide provides a comprehensive overview of the synthesis, discovery, and chemical properties of **dimethylmalononitrile** (CAS 7321-55-3). It details a key synthetic protocol via phase-transfer catalysis, presents its physicochemical properties in a structured format, and outlines its primary application in transnitrilation reactions. The document includes detailed experimental procedures and visualizations to support researchers in its preparation and application.

Introduction

Dimethylmalononitrile, also known as 2,2-dimethylpropanedinitrile, is a white, low-melting solid that has become an important building block in organic chemistry. While its early history is not extensively documented in readily available literature, its modern utility is well-established. It serves as a key precursor in the synthesis of various organic compounds, including bisoxazolines.^[1] More significantly, it has emerged as a safe and effective alternative to traditional, highly toxic cyanating agents in a variety of chemical transformations.^{[1][2]}

The primary application of **dimethylmalononitrile** in contemporary synthesis is as an electrophilic cyanide source in transnitrilation reactions. This method allows for the efficient

cyanation of organometallic reagents, such as Grignard and organolithium reagents, under mild conditions, avoiding the use of hazardous metal cyanides.[2][3][4]

Physicochemical Properties

The physical and chemical properties of **dimethylmalononitrile** are summarized in the table below, compiled from various chemical suppliers and databases.

Property	Value	Reference
CAS Number	7321-55-3	[5]
Molecular Formula	C ₅ H ₆ N ₂	[5]
Molecular Weight	94.11 g/mol	[5]
Appearance	White to colorless or light yellow powder/lump	[3]
Melting Point	31-33 °C	[1]
Boiling Point	120 °C at 33 mmHg	[1]
Density	0.961 g/cm ³	[5]
InChI Key	BCMJJXWXMXYZKN-UHFFFAOYSA-N	[5]
SMILES	CC(C)(C#N)C#N	[5]

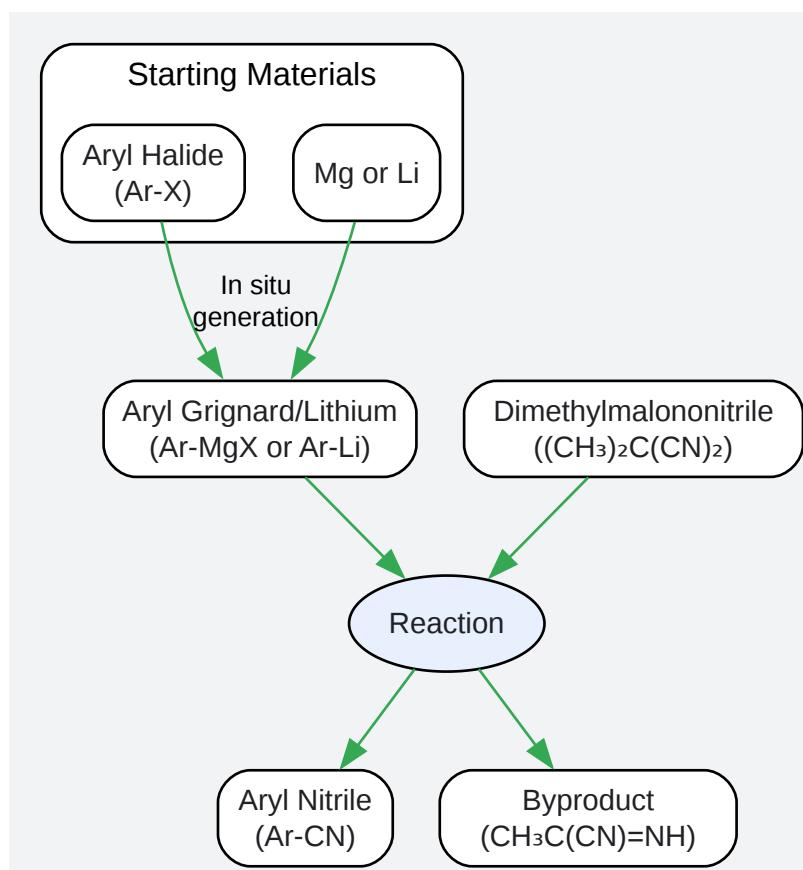
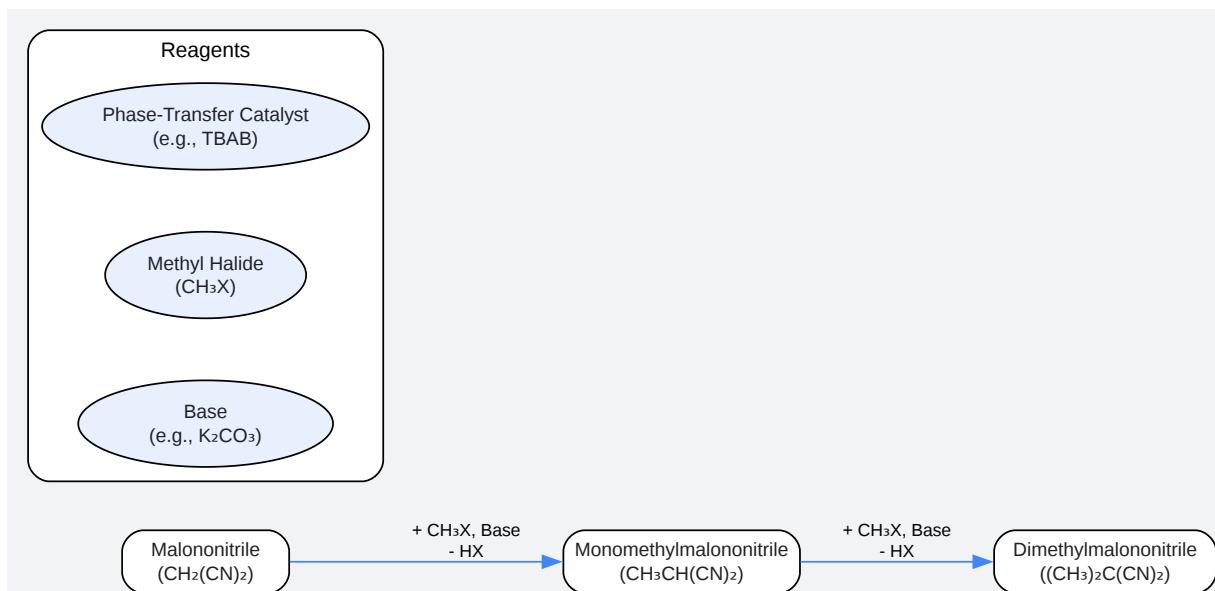
Synthesis of Dimethylmalononitrile

The most common and efficient method for the laboratory-scale synthesis of **dimethylmalononitrile** is the dialkylation of the parent compound, malononitrile. A particularly effective approach utilizes phase-transfer catalysis (PTC) in the absence of a solvent, which provides high selectivity for the desired dialkylated product.

Synthetic Pathway: Dialkylation of Malononitrile

The synthesis proceeds via the deprotonation of malononitrile by a strong base, followed by nucleophilic attack of the resulting carbanion on an alkylating agent, in this case, a methyl

halide. The use of a phase-transfer catalyst facilitates the transport of the base and the malononitrile anion between phases, enabling the reaction to proceed efficiently without a solvent. The process is repeated for the second methylation.



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